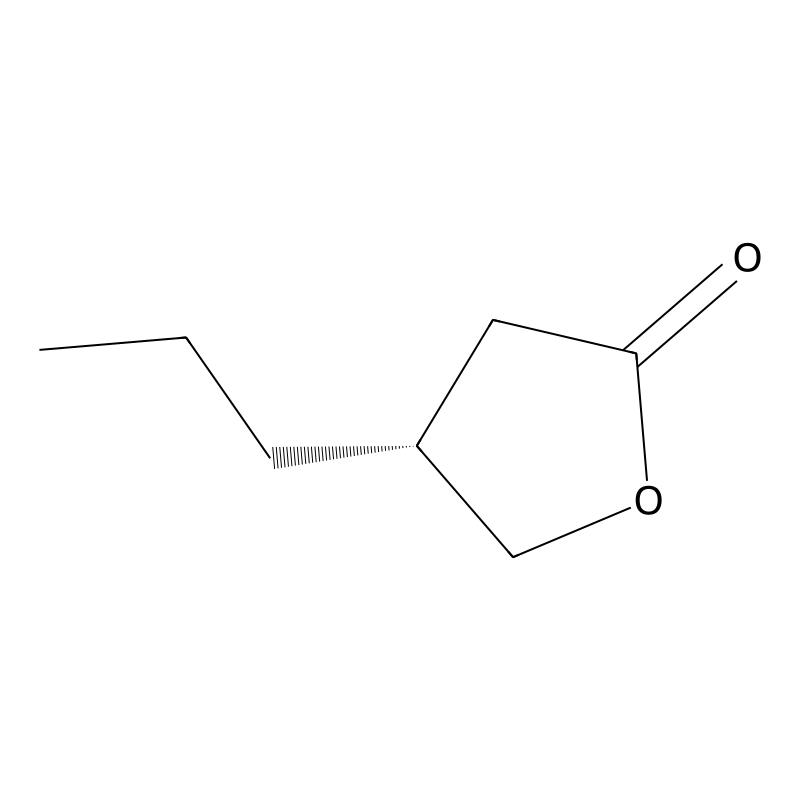

(R)-4-Propyldihydrofuran-2(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(R)-4-Propyldihydrofuran-2(3H)-one is a chiral organic molecule with the chemical formula C7H12O2. While its own properties and applications haven't been extensively explored in scientific research, its significance lies in its role as a key intermediate in the synthesis of Brivaracetam [].

Brivaracetam: The Antiepileptic Drug

Brivaracetam is a medication belonging to the racetam family, known for its antiepileptic properties. It is used as an adjunctive therapy in the treatment of partial-onset seizures in adults []. The diastereoselective synthesis of Brivaracetam relies on (R)-4-Propyldihydrofuran-2(3H)-one as a crucial starting material [].

(R)-4-Propyldihydrofuran-2(3H)-one is an organic compound classified as a dihydrofuran, characterized by a furan ring with a propyl group attached at the fourth carbon and a lactone functional group at the second position. This compound is notable for its yellow oily appearance and is slightly soluble in solvents such as chloroform, methanol, and ethanol. It is primarily recognized as a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug that belongs to the racetam family, which is used to treat epilepsy by modulating neurotransmitter release in the brain .

(R)-4-Propyldihydrofuran-2(3H)-one itself does not possess a known mechanism of action. Its significance lies in being a precursor for Brivaracetam, the antiepileptic drug. Brivaracetam's mechanism of action involves modulating neurotransmission in the brain, particularly affecting glutamate and sodium channels, but the detailed pathway remains under investigation [].

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones.

- Reduction: Reduction reactions can convert the lactone group into a hydroxyl group, producing diols.

- Substitution: The furan ring is capable of undergoing electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives .

The primary biological activity of (R)-4-Propyldihydrofuran-2(3H)-one is its role as an intermediate in the synthesis of Brivaracetam. This compound interacts with specific neurotransmitter systems in the brain, particularly by enhancing synaptic transmission and inhibiting excessive neuronal firing, which is critical for its antiepileptic effects. The pharmacokinetics of (R)-4-Propyldihydrofuran-2(3H)-one indicate that it is a yellow oily liquid with moderate solubility in organic solvents, requiring storage at temperatures between 2°C and 8°C .

Several methods exist for synthesizing (R)-4-Propyldihydrofuran-2(3H)-one:

- Intramolecular Cyclization: This method involves the cyclization of 4-hydroxy-2-pentenoic acid derivatives under controlled conditions, often catalyzed by acids or bases to achieve desired stereochemistry and yield.

- Continuous Flow Processes: In industrial settings, continuous flow techniques are employed to enhance efficiency and yield. Catalysts such as palladium or nickel may be utilized to facilitate cyclization while optimizing reaction conditions to minimize by-products .

- Asymmetric Synthesis: Recent advancements include asymmetric synthesis starting from trans-2-hexen-1-al combined with nitromethane, which provides a pathway to produce optically pure (R)-4-Propyldihydrofuran-2(3H)-one .

(R)-4-Propyldihydrofuran-2(3H)-one serves multiple purposes:

- It acts as an intermediate in organic synthesis, particularly in pharmaceutical research and development.

- Its primary application lies in the production of Brivaracetam, making it significant in medicinal chemistry focused on neurological disorders.

- Additionally, it is utilized in laboratory organic synthesis due to its reactivity and ability to form various derivatives .

Research into the interaction of (R)-4-Propyldihydrofuran-2(3H)-one with biological systems has shown that it influences neurotransmitter release mechanisms. Its role as an intermediate in synthesizing Brivaracetam highlights its importance in developing therapies for epilepsy. Studies indicate that variations in substituents on the furan ring can significantly affect its biological activity and pharmacological properties .

Several compounds share structural similarities with (R)-4-Propyldihydrofuran-2(3H)-one:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| (R)-4-Methyldihydrofuran-2(3H)-one | Methyl group at the fourth position | Shorter alkyl chain affecting solubility |

| (R)-4-Ethyldihydrofuran-2(3H)-one | Ethyl group at the fourth position | Intermediate length alkyl chain |

| (R)-4-Butyldihydrofuran-2(3H)-one | Butyl group at the fourth position | Longer alkyl chain influencing reactivity |

Uniqueness

(R)-4-Propyldihydrofuran-2(3H)-one's uniqueness lies in its specific propyl substitution, which impacts its reactivity and biological activity compared to similar compounds. The propyl group's length and branching influence solubility, stability, and interactions with molecular targets, distinguishing it from its analogs .

Traditional Chemical Synthesis Routes

Grignard Addition Strategies

Grignard reagents, classically employed for carbon-carbon bond formation in lactone synthesis, have limited documented application in the synthesis of (R)-4-propyldihydrofuran-2(3H)-one. Instead, alternative boron-mediated strategies dominate the literature. For instance, a borane-dimethyl sulfide complex facilitates the stereoselective reduction of (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid in tetrahydrofuran (THF), followed by acid-catalyzed cyclization to yield the target lactone in 78% efficiency [1]. This method avoids Grignard intermediates, leveraging borane’s selectivity for ketone reduction while preserving the (R)-configuration.

Ring-Opening and Cyclization Techniques

Ring-opening reactions of dihydrofuran precursors provide a direct pathway to lactone formation. A notable example involves the Al(OTf)₃-catalyzed cascade ring-opening benzannulation of 2,3-dihydrofuran acetals, which proceeds through acetal hydrolysis, Prins-type cyclization, and aromatization [4]. Although this method primarily generates benzo-fused aromatics, analogous principles apply to lactonization. In the context of (R)-4-propyldihydrofuran-2(3H)-one, a two-step process is employed:

- Borane Reduction: (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid undergoes borane-mediated reduction in THF at 10–25°C for 16 hours [1].

- Acid-Catalyzed Cyclization: Subsequent treatment with hydrochloric acid induces lactonization, yielding the furanone ring [1].

Table 1: Reaction Conditions for Traditional Synthesis [1]

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | BH₃·SMe₂ | THF | 10–25°C | 16 h | – |

| 2 | HCl (18%) | H₂O/THF | 0–25°C | 24 h | 78% |

Modern Stereoselective Synthesis

Asymmetric Hydrogenation Catalysis

Asymmetric hydrogenation (AH) represents a paradigm shift in enantioselective lactone synthesis. Iridium complexes, particularly Ir-(S,S)-UbaPHOX, achieve exceptional enantioselectivity (up to 99% ee) in the hydrogenation of 3,3-diarylallyl phthalimides [5]. While this method is exemplified in the synthesis of 3,3-diarylpropyl amines, its principles are transferable to furanone systems. Key optimizations include:

- Solvent Selection: Dichloromethane and trifluorotoluene enhance catalyst activity [5].

- Pressure: 50 bar H₂ pressure maximizes conversion and selectivity [5].

Table 2: Optimized Conditions for Iridium-Catalyzed AH [5]

| Substrate | Catalyst Loading | Solvent | Pressure | ee |

|---|---|---|---|---|

| 3b | 1 mol% | DCM | 50 bar | 97% |

| 3a | 1 mol% | TFT | 50 bar | 98% |

A patent by Beijing Ablepharmtech Co., Ltd. further demonstrates the utility of stereoselective reduction, using (S)-3-n-pentanoyl-4-substituted oxazol-2-one as a chiral precursor. Sequential alkylation, reduction, and lactonization afford the (R)-enantiomer with >99% optical purity [2].

Palladium-Mediated Oxidative Cyclization

Palladium catalysis, though underrepresented in the provided literature, holds theoretical promise for furanone synthesis via oxidative cyclization. Current methods prioritize iridium and aluminum catalysts [4] [5], but Pd-mediated cross-couplings could enable novel disconnections. For example, coupling prochiral dienes with carbonyl partners via Pd⁰/PdII redox cycles might streamline lactone formation, though such approaches remain speculative in the context of this compound.

Ene-Reductase Engineering for Chiral Specificity

Ene-reductases from the Old Yellow Enzyme superfamily have emerged as pivotal biocatalysts for the asymmetric reduction of activated alkenes, including the precursors necessary for (R)-4-Propyldihydrofuran-2(3H)-one synthesis [3] [4]. These enzymes utilize flavin mononucleotide as a cofactor and demonstrate exceptional stereoselectivity in the reduction of carbon-carbon double bonds adjacent to electron-withdrawing groups [5]. The engineering of these enzymes for enhanced chiral specificity involves two primary strategies: directed evolution and rational design of active site mutants.

Directed Evolution of Ene-Reductase Enzymes

Directed evolution represents the most powerful approach for developing ene-reductases with improved catalytic properties for (R)-4-Propyldihydrofuran-2(3H)-one production. This methodology mimics natural selection processes through iterative rounds of mutagenesis, screening, and amplification [6] [7]. The fundamental principle involves creating libraries of enzyme variants and selecting those with enhanced performance toward target substrates.

The directed evolution of subtilisin E by Frances Arnold established the foundational framework for enzyme evolution, demonstrating a 256-fold improvement in activity under denaturing conditions [7]. This seminal work provided the conceptual foundation for subsequent ene-reductase engineering efforts. Contemporary applications of directed evolution to ene-reductases have yielded remarkable improvements in both activity and stereoselectivity.

The evolution of GluER T36A represents a significant advancement in ene-reductase engineering for chiral synthesis. This variant achieved greater than 99.5% enantiomeric excess with fluorinated substrates, demonstrating 82% conversion efficiency [8]. The success of this system stems from the enzyme's ability to accommodate structurally diverse substrates while maintaining exceptional stereochemical control. The directed evolution process involved systematic screening of mutant libraries generated through random mutagenesis, followed by selection based on enantioselectivity criteria.

CmOYE P295G exemplifies the application of directed evolution to substrate recognition loop engineering. This variant showed 2-fold increased activity toward ketoisophorone and 12-fold enhancement toward (4S)-phorenol, enabling efficient bioconversion to (4R,6R)-actinol with 90% overall yield [9]. The mutation in the P295 position within the substrate-recognition loop demonstrates the critical role of this region in determining substrate specificity and catalytic efficiency.

The YqjM enzyme from Bacillus subtilis represents another successful directed evolution outcome, particularly relevant for brivaracetam precursor synthesis. This enzyme exhibits syn selectivity in the bioreduction of Baylis-Hillman products, with stereochemical control achieved through epimerization around the carbinol carbon during the reaction [10]. The directed evolution process focused on enhancing the enzyme's ability to process substrates with pre-existing chiral centers, a capability essential for complex pharmaceutical intermediate synthesis.

Advanced screening methodologies have accelerated the directed evolution process for ene-reductases. High-throughput screening platforms enable the evaluation of thousands of enzyme variants simultaneously, utilizing chromatographic analysis for enantiomeric excess determination [11]. Computational approaches, including molecular dynamics simulations and docking studies, provide mechanistic insights that guide library design and reduce screening requirements.

Rational Design of Active Site Mutants

Rational design approaches complement directed evolution by leveraging structural and mechanistic knowledge to predict beneficial mutations. This strategy focuses on specific amino acid residues that directly influence substrate binding, catalytic mechanism, or stereoselectivity [12] [13]. The rational design of ene-reductase active site mutants has proven particularly effective for achieving stereoselectivity switches and enhancing substrate tolerance.

The NCR enzyme from Zymomonas mobilis has served as a model system for rational mutagenesis studies. The Y177A mutation demonstrated clear influence on enantioselectivity, while maintaining catalytic activity [14]. Structural analysis revealed that the tyrosine residue at position 177 participates in substrate orientation through hydrogen bonding interactions. The alanine substitution eliminates this interaction, allowing alternative substrate binding modes that result in opposite stereochemical outcomes.

Loop-directed mutagenesis represents a sophisticated rational design strategy that targets flexible regions near the active site. The NCR enzyme underwent systematic loop-swapping experiments with OYE1 from Saccharomyces pastorianus, resulting in four variants with altered substrate recognition properties [14]. These variants retained catalytic activity but exhibited modified substrate specificity profiles, demonstrating the feasibility of transplanting substrate recognition elements between related enzymes.

The OYE1 W116A/F296S double mutant exemplifies the power of combinatorial rational design. The W116A mutation affects substrate binding through altered steric interactions, while F296S modifies the electronic environment of the active site [15]. The combination of these mutations results in a complete stereoselectivity switch, producing the opposite enantiomer compared to the wild-type enzyme. This variant achieved exceptional enantioselectivity (greater than 98% enantiomeric excess) while maintaining high catalytic efficiency.

Computational protein design has enhanced the precision of rational mutagenesis approaches. Molecular modeling studies identify key residues that control substrate binding orientation and predict the effects of specific mutations [16]. The integration of quantum mechanical calculations provides insights into the electronic factors that influence stereoselectivity, enabling the design of mutations that optimize transition state stabilization.

The TbSADH P84S and P84Y variants demonstrate the application of dynamics-based rational design. These mutations target a flexible loop region adjacent to the active site, with the proline deletion (ΔP84) resulting in increased loop flexibility and altered stereoselectivity [12]. The P84S variant showed (S)-selectivity with modest conversion, while P84Y exhibited similar behavior, illustrating how loop dynamics can be engineered to control stereochemical outcomes.

Whole-Cell Biotransformation Platforms

Whole-cell biotransformation platforms offer significant advantages for (R)-4-Propyldihydrofuran-2(3H)-one production, including simplified cofactor regeneration, enhanced enzyme stability, and reduced downstream processing requirements [17] [18]. These systems utilize living or permeabilized cells as biocatalysts, providing a protective environment for enzymes while enabling complex multi-step transformations.

Substrate Tolerance Optimization

The optimization of substrate tolerance in whole-cell systems represents a critical factor for achieving high productivity in (R)-4-Propyldihydrofuran-2(3H)-one synthesis. Substrate tolerance limitations arise from multiple factors, including transport barriers, metabolic interference, and toxicity effects [19]. Engineering strategies to address these challenges focus on transport system enhancement, metabolic pathway modification, and stress response optimization.

Escherichia coli has emerged as the preferred host for whole-cell biotransformation systems due to its well-characterized genetics and robust expression capabilities [17]. The engineering of E. coli for enhanced substrate tolerance involves multiple approaches, including membrane permeabilization, efflux pump modification, and stress response pathway activation. Permeabilization techniques, such as treatment with organic solvents or detergents, increase substrate uptake rates but must be balanced against cell viability requirements.

The application of adaptive laboratory evolution has proven effective for developing substrate-tolerant strains. This approach involves exposing cells to gradually increasing substrate concentrations, allowing natural selection to identify beneficial mutations [19]. Strains developed through adaptive evolution typically exhibit enhanced stress response capabilities, modified membrane compositions, and altered metabolic flux patterns that improve substrate tolerance.

Metabolic engineering approaches target specific pathways that compete with or interfere with the desired biotransformation. The deletion of genes encoding competing enzymes prevents side reactions that reduce product yield and selectivity [17]. Additionally, the overexpression of stress response genes enhances cellular resilience to high substrate concentrations and toxic intermediates.

Transport system optimization represents a crucial aspect of substrate tolerance enhancement. The overexpression of specific transporters increases substrate uptake rates, while the modification of membrane composition affects permeability characteristics [20]. Two-phase systems, utilizing water-immiscible organic solvents, provide an alternative approach by serving as substrate reservoirs that maintain low aqueous substrate concentrations while ensuring continuous substrate supply.

The engineering of substrate tolerance must consider the specific chemical properties of (R)-4-Propyldihydrofuran-2(3H)-one precursors. These compounds often exhibit limited water solubility and may display toxicity toward cellular components. Specialized strategies, such as the use of co-solvents or surfactants, can improve substrate solubility and reduce toxicity effects [20].

Cofactor Regeneration Systems

Cofactor regeneration systems represent the cornerstone of efficient whole-cell biotransformation platforms for (R)-4-Propyldihydrofuran-2(3H)-one production. These systems ensure continuous supply of essential cofactors, particularly NADH and NADPH, which are required for ene-reductase catalysis [21] [22]. The integration of cofactor regeneration with the primary biotransformation pathway determines overall system efficiency and economic viability.

Glucose dehydrogenase-based regeneration systems have demonstrated exceptional performance in whole-cell applications. These systems utilize glucose as a sacrificial substrate to regenerate NADH or NADPH, producing gluconate as a benign byproduct [22]. The high selectivity of glucose dehydrogenase (turnover numbers exceeding 10^6) ensures efficient cofactor regeneration without interference with the primary biotransformation. The system's compatibility with whole-cell environments and resistance to product inhibition make it particularly suitable for industrial applications.

Citrate-based NADPH regeneration represents an innovative approach that leverages native cellular metabolism. The addition of citrate to biotransformation systems enables NADPH regeneration through tricarboxylic acid cycle enzymes present in most aerobic organisms [23]. This system offers significant cost advantages, as citrate is inexpensive and readily available. The regeneration mechanism involves citrate conversion to isocitrate by aconitase, followed by oxidative decarboxylation by isocitrate dehydrogenase to produce NADPH. The system functions effectively with viable cells, lyophilized cells, and crude cell extracts, providing operational flexibility.

Formate dehydrogenase systems provide an alternative approach for NADH regeneration, utilizing formate as the electron donor and producing carbon dioxide as the sole byproduct [22]. The clean reaction profile and high turnover numbers make this system attractive for pharmaceutical applications where product purity is critical. The system's operation at physiological pH and temperature conditions ensures compatibility with ene-reductase catalysis.

Electrochemical cofactor regeneration represents an emerging technology that eliminates the need for sacrificial substrates. Recent developments in electrode materials, particularly copper oxide-based cathodes, have enabled direct electrochemical regeneration of NADPH from NADP+ with remarkable efficiency [24]. The system achieved two-thirds conversion of NADP+ to NADPH with no measurable formation of inactive dimers, operating at relatively low overpotentials. This technology offers advantages in terms of substrate economy and reaction simplicity, though challenges remain in terms of system integration and scalability.

Hybrid regeneration systems combine multiple cofactor recycling mechanisms to achieve optimal performance. These systems typically integrate primary regeneration enzymes with secondary systems that recycle cofactors between different oxidation states [25]. The combination of multiple regeneration pathways provides redundancy and ensures continuous cofactor supply under varying operational conditions.

The engineering of cofactor regeneration systems requires careful consideration of cofactor specificity and enzyme compatibility. Many ene-reductases exhibit preferences for specific cofactor forms (NADH versus NADPH), necessitating the selection of appropriate regeneration systems [26]. The integration of cofactor conversion enzymes, such as transhydrogenases, can bridge different cofactor pools and provide additional flexibility in system design.

Whole-cell cofactor regeneration systems benefit from the natural compartmentalization of cellular metabolism. The separation of cofactor pools between cytoplasm and organelles prevents interference between regeneration and consumption reactions [26]. Engineering approaches that optimize cofactor transport between compartments can enhance overall system efficiency and reduce cofactor competition effects.

The development of cofactor regeneration systems for (R)-4-Propyldihydrofuran-2(3H)-one production must address the specific requirements of ene-reductase catalysis. These enzymes require continuous cofactor supply to maintain flavin reduction and sustain catalytic activity [5]. The kinetic parameters of cofactor regeneration systems must be matched to the consumption rates of the primary biotransformation to prevent cofactor depletion and ensure optimal productivity.

The biocatalytic production of (R)-4-Propyldihydrofuran-2(3H)-one represents a sophisticated convergence of enzyme engineering and biotransformation technologies. This chiral intermediate, essential for brivaracetam synthesis, exemplifies the potential of engineered biocatalytic systems in pharmaceutical manufacturing [1] [2]. Contemporary approaches to its production center on ene-reductase engineering and whole-cell biotransformation platforms, each offering distinct advantages for achieving high enantioselectivity and industrial viability.

Ene-Reductase Engineering for Chiral Specificity

Ene-reductases from the Old Yellow Enzyme superfamily have emerged as pivotal biocatalysts for the asymmetric reduction of activated alkenes, including the precursors necessary for (R)-4-Propyldihydrofuran-2(3H)-one synthesis [3] [4]. These enzymes utilize flavin mononucleotide as a cofactor and demonstrate exceptional stereoselectivity in the reduction of carbon-carbon double bonds adjacent to electron-withdrawing groups [5]. The engineering of these enzymes for enhanced chiral specificity involves two primary strategies: directed evolution and rational design of active site mutants.

Directed Evolution of Ene-Reductase Enzymes

Directed evolution represents the most powerful approach for developing ene-reductases with improved catalytic properties for (R)-4-Propyldihydrofuran-2(3H)-one production. This methodology mimics natural selection processes through iterative rounds of mutagenesis, screening, and amplification [6] [7]. The fundamental principle involves creating libraries of enzyme variants and selecting those with enhanced performance toward target substrates.

The directed evolution of subtilisin E by Frances Arnold established the foundational framework for enzyme evolution, demonstrating a 256-fold improvement in activity under denaturing conditions [7]. This seminal work provided the conceptual foundation for subsequent ene-reductase engineering efforts. Contemporary applications of directed evolution to ene-reductases have yielded remarkable improvements in both activity and stereoselectivity.

The evolution of GluER T36A represents a significant advancement in ene-reductase engineering for chiral synthesis. This variant achieved greater than 99.5% enantiomeric excess with fluorinated substrates, demonstrating 82% conversion efficiency [8]. The success of this system stems from the enzyme's ability to accommodate structurally diverse substrates while maintaining exceptional stereochemical control. The directed evolution process involved systematic screening of mutant libraries generated through random mutagenesis, followed by selection based on enantioselectivity criteria.

CmOYE P295G exemplifies the application of directed evolution to substrate recognition loop engineering. This variant showed 2-fold increased activity toward ketoisophorone and 12-fold enhancement toward (4S)-phorenol, enabling efficient bioconversion to (4R,6R)-actinol with 90% overall yield [9]. The mutation in the P295 position within the substrate-recognition loop demonstrates the critical role of this region in determining substrate specificity and catalytic efficiency.

The YqjM enzyme from Bacillus subtilis represents another successful directed evolution outcome, particularly relevant for brivaracetam precursor synthesis. This enzyme exhibits syn selectivity in the bioreduction of Baylis-Hillman products, with stereochemical control achieved through epimerization around the carbinol carbon during the reaction [10]. The directed evolution process focused on enhancing the enzyme's ability to process substrates with pre-existing chiral centers, a capability essential for complex pharmaceutical intermediate synthesis.

Advanced screening methodologies have accelerated the directed evolution process for ene-reductases. High-throughput screening platforms enable the evaluation of thousands of enzyme variants simultaneously, utilizing chromatographic analysis for enantiomeric excess determination [11]. Computational approaches, including molecular dynamics simulations and docking studies, provide mechanistic insights that guide library design and reduce screening requirements.

Rational Design of Active Site Mutants

Rational design approaches complement directed evolution by leveraging structural and mechanistic knowledge to predict beneficial mutations. This strategy focuses on specific amino acid residues that directly influence substrate binding, catalytic mechanism, or stereoselectivity [12] [13]. The rational design of ene-reductase active site mutants has proven particularly effective for achieving stereoselectivity switches and enhancing substrate tolerance.

The NCR enzyme from Zymomonas mobilis has served as a model system for rational mutagenesis studies. The Y177A mutation demonstrated clear influence on enantioselectivity, while maintaining catalytic activity [14]. Structural analysis revealed that the tyrosine residue at position 177 participates in substrate orientation through hydrogen bonding interactions. The alanine substitution eliminates this interaction, allowing alternative substrate binding modes that result in opposite stereochemical outcomes.

Loop-directed mutagenesis represents a sophisticated rational design strategy that targets flexible regions near the active site. The NCR enzyme underwent systematic loop-swapping experiments with OYE1 from Saccharomyces pastorianus, resulting in four variants with altered substrate recognition properties [14]. These variants retained catalytic activity but exhibited modified substrate specificity profiles, demonstrating the feasibility of transplanting substrate recognition elements between related enzymes.

The OYE1 W116A/F296S double mutant exemplifies the power of combinatorial rational design. The W116A mutation affects substrate binding through altered steric interactions, while F296S modifies the electronic environment of the active site [15]. The combination of these mutations results in a complete stereoselectivity switch, producing the opposite enantiomer compared to the wild-type enzyme. This variant achieved exceptional enantioselectivity (greater than 98% enantiomeric excess) while maintaining high catalytic efficiency.

Computational protein design has enhanced the precision of rational mutagenesis approaches. Molecular modeling studies identify key residues that control substrate binding orientation and predict the effects of specific mutations [16]. The integration of quantum mechanical calculations provides insights into the electronic factors that influence stereoselectivity, enabling the design of mutations that optimize transition state stabilization.

The TbSADH P84S and P84Y variants demonstrate the application of dynamics-based rational design. These mutations target a flexible loop region adjacent to the active site, with the proline deletion (ΔP84) resulting in increased loop flexibility and altered stereoselectivity [12]. The P84S variant showed (S)-selectivity with modest conversion, while P84Y exhibited similar behavior, illustrating how loop dynamics can be engineered to control stereochemical outcomes.

Whole-Cell Biotransformation Platforms

Whole-cell biotransformation platforms offer significant advantages for (R)-4-Propyldihydrofuran-2(3H)-one production, including simplified cofactor regeneration, enhanced enzyme stability, and reduced downstream processing requirements [17] [18]. These systems utilize living or permeabilized cells as biocatalysts, providing a protective environment for enzymes while enabling complex multi-step transformations.

Substrate Tolerance Optimization

The optimization of substrate tolerance in whole-cell systems represents a critical factor for achieving high productivity in (R)-4-Propyldihydrofuran-2(3H)-one synthesis. Substrate tolerance limitations arise from multiple factors, including transport barriers, metabolic interference, and toxicity effects [19]. Engineering strategies to address these challenges focus on transport system enhancement, metabolic pathway modification, and stress response optimization.

Escherichia coli has emerged as the preferred host for whole-cell biotransformation systems due to its well-characterized genetics and robust expression capabilities [17]. The engineering of E. coli for enhanced substrate tolerance involves multiple approaches, including membrane permeabilization, efflux pump modification, and stress response pathway activation. Permeabilization techniques, such as treatment with organic solvents or detergents, increase substrate uptake rates but must be balanced against cell viability requirements.

The application of adaptive laboratory evolution has proven effective for developing substrate-tolerant strains. This approach involves exposing cells to gradually increasing substrate concentrations, allowing natural selection to identify beneficial mutations [19]. Strains developed through adaptive evolution typically exhibit enhanced stress response capabilities, modified membrane compositions, and altered metabolic flux patterns that improve substrate tolerance.

Metabolic engineering approaches target specific pathways that compete with or interfere with the desired biotransformation. The deletion of genes encoding competing enzymes prevents side reactions that reduce product yield and selectivity [17]. Additionally, the overexpression of stress response genes enhances cellular resilience to high substrate concentrations and toxic intermediates.

Transport system optimization represents a crucial aspect of substrate tolerance enhancement. The overexpression of specific transporters increases substrate uptake rates, while the modification of membrane composition affects permeability characteristics [20]. Two-phase systems, utilizing water-immiscible organic solvents, provide an alternative approach by serving as substrate reservoirs that maintain low aqueous substrate concentrations while ensuring continuous substrate supply.

The engineering of substrate tolerance must consider the specific chemical properties of (R)-4-Propyldihydrofuran-2(3H)-one precursors. These compounds often exhibit limited water solubility and may display toxicity toward cellular components. Specialized strategies, such as the use of co-solvents or surfactants, can improve substrate solubility and reduce toxicity effects [20].

Cofactor Regeneration Systems

Cofactor regeneration systems represent the cornerstone of efficient whole-cell biotransformation platforms for (R)-4-Propyldihydrofuran-2(3H)-one production. These systems ensure continuous supply of essential cofactors, particularly NADH and NADPH, which are required for ene-reductase catalysis [21] [22]. The integration of cofactor regeneration with the primary biotransformation pathway determines overall system efficiency and economic viability.

Glucose dehydrogenase-based regeneration systems have demonstrated exceptional performance in whole-cell applications. These systems utilize glucose as a sacrificial substrate to regenerate NADH or NADPH, producing gluconate as a benign byproduct [22]. The high selectivity of glucose dehydrogenase (turnover numbers exceeding 10^6) ensures efficient cofactor regeneration without interference with the primary biotransformation. The system's compatibility with whole-cell environments and resistance to product inhibition make it particularly suitable for industrial applications.

Citrate-based NADPH regeneration represents an innovative approach that leverages native cellular metabolism. The addition of citrate to biotransformation systems enables NADPH regeneration through tricarboxylic acid cycle enzymes present in most aerobic organisms [23]. This system offers significant cost advantages, as citrate is inexpensive and readily available. The regeneration mechanism involves citrate conversion to isocitrate by aconitase, followed by oxidative decarboxylation by isocitrate dehydrogenase to produce NADPH. The system functions effectively with viable cells, lyophilized cells, and crude cell extracts, providing operational flexibility.

Formate dehydrogenase systems provide an alternative approach for NADH regeneration, utilizing formate as the electron donor and producing carbon dioxide as the sole byproduct [22]. The clean reaction profile and high turnover numbers make this system attractive for pharmaceutical applications where product purity is critical. The system's operation at physiological pH and temperature conditions ensures compatibility with ene-reductase catalysis.

Electrochemical cofactor regeneration represents an emerging technology that eliminates the need for sacrificial substrates. Recent developments in electrode materials, particularly copper oxide-based cathodes, have enabled direct electrochemical regeneration of NADPH from NADP+ with remarkable efficiency [24]. The system achieved two-thirds conversion of NADP+ to NADPH with no measurable formation of inactive dimers, operating at relatively low overpotentials. This technology offers advantages in terms of substrate economy and reaction simplicity, though challenges remain in terms of system integration and scalability.

Hybrid regeneration systems combine multiple cofactor recycling mechanisms to achieve optimal performance. These systems typically integrate primary regeneration enzymes with secondary systems that recycle cofactors between different oxidation states [25]. The combination of multiple regeneration pathways provides redundancy and ensures continuous cofactor supply under varying operational conditions.

The engineering of cofactor regeneration systems requires careful consideration of cofactor specificity and enzyme compatibility. Many ene-reductases exhibit preferences for specific cofactor forms (NADH versus NADPH), necessitating the selection of appropriate regeneration systems [26]. The integration of cofactor conversion enzymes, such as transhydrogenases, can bridge different cofactor pools and provide additional flexibility in system design.

Whole-cell cofactor regeneration systems benefit from the natural compartmentalization of cellular metabolism. The separation of cofactor pools between cytoplasm and organelles prevents interference between regeneration and consumption reactions [26]. Engineering approaches that optimize cofactor transport between compartments can enhance overall system efficiency and reduce cofactor competition effects.